Cas no 1841276-55-8 ((2R)-2-amino-3-(oxan-4-yloxy)propanoic acid)

(2R)-2-Amino-3-(oxan-4-yloxy)propanoic acid is a non-proteinogenic amino acid derivative featuring a tetrahydropyranyl ether side chain. This chiral compound is of interest in medicinal chemistry and peptide research due to its structural versatility and potential as a building block for bioactive molecules. The oxan-4-yloxy moiety enhances solubility and stability, while the (R)-configuration ensures stereochemical precision for targeted applications. Its unique structure allows for modifications in drug design, particularly in developing enzyme inhibitors or receptor ligands. The compound is typically synthesized under controlled conditions to maintain high purity and enantiomeric excess, making it suitable for rigorous pharmaceutical and biochemical studies.
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid structure
1841276-55-8 structure
商品名:(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
CAS番号:1841276-55-8
MF:C8H15NO4
メガワット:189.209002733231
CID:6279192
PubChem ID:165523280

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
    • EN300-1298543
    • 1841276-55-8
    • インチ: 1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
    • InChIKey: AGZGBTYKFITHFS-SSDOTTSWSA-N
    • ほほえんだ: O(C[C@H](C(=O)O)N)C1CCOCC1

計算された属性

  • せいみつぶんしりょう: 189.10010796g/mol
  • どういたいしつりょう: 189.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.1
  • トポロジー分子極性表面積: 81.8Ų

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1298543-0.25g
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
0.25g
$1381.0 2023-06-06
Enamine
EN300-1298543-5000mg
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
5000mg
$3065.0 2023-09-30
Enamine
EN300-1298543-500mg
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
500mg
$1014.0 2023-09-30
Enamine
EN300-1298543-1000mg
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
1000mg
$1057.0 2023-09-30
Enamine
EN300-1298543-0.1g
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
0.1g
$1320.0 2023-06-06
Enamine
EN300-1298543-0.5g
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
0.5g
$1440.0 2023-06-06
Enamine
EN300-1298543-1.0g
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
1g
$1500.0 2023-06-06
Enamine
EN300-1298543-2500mg
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
2500mg
$2071.0 2023-09-30
Enamine
EN300-1298543-5.0g
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
5g
$4349.0 2023-06-06
Enamine
EN300-1298543-250mg
(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid
1841276-55-8
250mg
$972.0 2023-09-30

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid 関連文献

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acidに関する追加情報

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid and its significance in modern biochemical research

(2R)-2-amino-3-(oxan-4-yloxy)propanoic acid, with the CAS number 1841276-55-8, is a compound of significant interest in the field of biochemical research and pharmaceutical development. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug design and metabolic studies. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of peptidomimetics and enzyme inhibitors.

The compound's structure, featuring a proline-like backbone with an additional hydroxyl group at the third carbon position, positions it as a candidate for exploring novel biochemical pathways. Recent studies have highlighted the importance of such chiral amino acids in modulating enzyme activity and binding interactions. The stereochemistry at the alpha carbon, specifically the (2R) configuration, is crucial for ensuring proper biological activity, as demonstrated in various pharmacological contexts.

In the context of contemporary research, (2R)-2-amino-3-(oxan-4-yloxy)propanoic acid has been investigated for its role in developing inhibitors targeting various therapeutic areas. For instance, its structural motif is reminiscent of natural amino acids found in enzymes involved in metabolic pathways such as glycolysis and the urea cycle. By leveraging this similarity, researchers have been able to design molecules that can selectively inhibit or activate specific enzymes, thereby providing insights into disease mechanisms and potential therapeutic interventions.

One notable application of this compound is in the field of peptidomimetics, where it serves as a building block for creating synthetic peptides with enhanced stability and bioavailability. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The hydroxyl group at the third carbon position allows for further derivatization, enabling the creation of diverse libraries of compounds that can be screened for their biological activity.

Furthermore, the hydroxyl group also facilitates interactions with other biomolecules, making it a valuable component in designing molecules that can bind to specific targets with high affinity. This property is particularly relevant in drug discovery efforts aimed at developing small-molecule inhibitors or agonists for therapeutic use. The ability to fine-tune these interactions through structural modifications offers a significant advantage in optimizing drug candidates for clinical trials.

Recent advances in computational chemistry have also contributed to a deeper understanding of how (2R)-2-amino-3-(oxan-4-yloxy)propanoic acid interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mode and conformational flexibility. These studies have not only helped in rationalizing experimental observations but also guided the design of next-generation analogs with improved properties.

The compound's potential extends beyond mere intermediates; it also serves as a scaffold for exploring novel chemical entities with therapeutic relevance. By incorporating this molecule into drug discovery programs, researchers can capitalize on its structural features to develop innovative treatments for various diseases. For example, its ability to mimic natural amino acids may be exploited to create enzyme inhibitors that target pathogenic enzymes or to enhance the efficacy of existing drugs through covalent binding strategies.

In summary, (2R)-2-amino-3-(oxan-4-yloxy)propanoic acid represents a promising compound in biochemical research with diverse applications ranging from peptidomimetics to enzyme inhibition. Its unique structural features and stereochemical configuration make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing our understanding of biological processes and developing novel therapeutics.

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